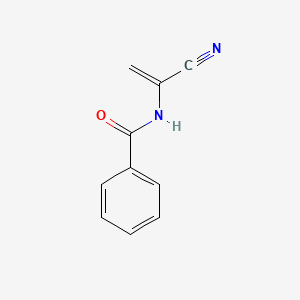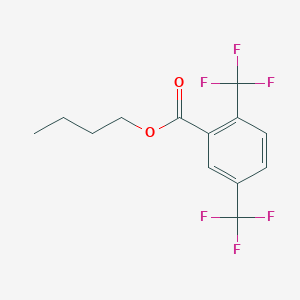![molecular formula C15H13NO B12625288 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920300-35-2](/img/structure/B12625288.png)
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and have been studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base, such as sodium hydroxide, in a solvent like methanol . The reaction conditions often require stirring at room temperature until the reactants are fully mixed, followed by the addition of the base and continued stirring to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization from hot methanol can be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted isoindolones depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one: Known for its antifungal properties.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Studied for its anticancer activity.
Uniqueness
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.
Propriétés
Numéro CAS |
920300-35-2 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-prop-2-enyl-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C15H13NO/c1-2-5-13-12-9-8-10-6-3-4-7-11(10)14(12)15(17)16-13/h2-4,6-9,13H,1,5H2,(H,16,17) |
Clé InChI |
RYCAIINQKSQVRI-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)
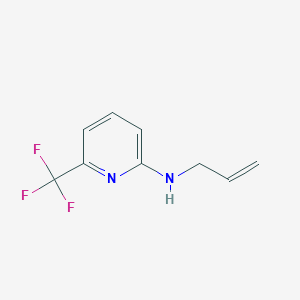
![(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one](/img/structure/B12625235.png)
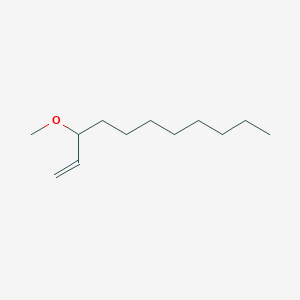
![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)
![1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B12625249.png)
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)
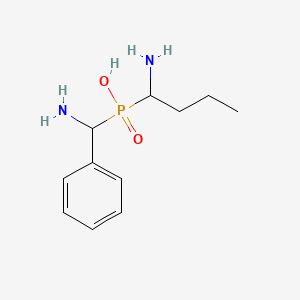
![4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol](/img/structure/B12625266.png)
